Validated Kilo-Scale Process Integration vs. Unoptimized Pyridinone Analogs
3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one is integrated into a validated six-step synthetic sequence for Doravirine that achieves a 37% overall yield at the ~100 kg batch scale, whereas alternative pyridinone intermediates would require de novo route development, characterization of new impurity profiles, and revalidation of downstream purge factors—a significant barrier to efficient manufacturing [1][2].
| Evidence Dimension | Process validation and manufacturing readiness |
|---|---|
| Target Compound Data | Integrated into six-step kilo-scale process; 37% overall yield; ~100 kg batches manufactured |
| Comparator Or Baseline | Unspecified alternative pyridinone intermediates |
| Quantified Difference | Established process exists vs. no documented process (class-level inference) |
| Conditions | Doravirine API manufacturing route as described by Merck Research Laboratories |
Why This Matters
Procurement of this specific intermediate accelerates development timelines by eliminating route re-engineering and impurity revalidation efforts.
- [1] Campeau, L.-C., et al. (2016). A Robust Kilo-Scale Synthesis of Doravirine. Organic Process Research & Development, 20(7), 1236–1243. View Source
- [2] Zhang, L.-K., et al. (2016). Characterization of impurities of HIV NNRTI Doravirine by UHPLC-high resolution MS and tandem MS analysis. Journal of Mass Spectrometry, 51(10), 959–968. View Source
